1-Benzyl-3-methyl-1H-pyrrole
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Overview
Description
1-Benzyl-3-methyl-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methyl-1H-pyrrole can be synthesized through several methods. One common approach involves the condensation of benzylamine with 3-methyl-2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative .
Industrial Production Methods: Industrial production of pyrrole derivatives often involves the catalytic dehydrogenation of pyrrolidine or the treatment of furan with ammonia in the presence of solid acid catalysts like silicon dioxide and aluminum oxide .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: N-bromosuccinimide (NBS).
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: This compound is being investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Pyrrole derivatives are used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl-1H-pyrrole involves its interaction with specific molecular targets. For instance, pyrrole derivatives are known to inhibit enzymes like reverse transcriptase and DNA polymerases, which are crucial for the replication of certain viruses . The compound’s effects are mediated through its ability to bind to these enzymes and disrupt their normal function.
Comparison with Similar Compounds
Indole: Another heterocyclic compound with a similar structure but containing a benzene ring fused to the pyrrole ring.
Thiophene: A sulfur-containing analog of pyrrole with similar aromatic properties.
Furan: An oxygen-containing analog of pyrrole with comparable reactivity.
Uniqueness: 1-Benzyl-3-methyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and methyl groups influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
78075-81-7 |
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Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-benzyl-3-methylpyrrole |
InChI |
InChI=1S/C12H13N/c1-11-7-8-13(9-11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
XYGAFYAVBBWQIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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